4-Methylcinnamamide
Overview
Description
4-Methylcinnamamide is an organic compound belonging to the cinnamamide family It is characterized by the presence of a cinnamoyl group attached to an amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methylcinnamamide can be synthesized through the reaction of 4-methylcinnamic acid with ammonia or an amine under appropriate conditions. One efficient method involves the use of methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using continuous-flow microreactors. This method offers advantages such as short residence time, mild reaction conditions, and the ability to recycle or reuse the catalyst, making it a rapid and economical strategy for production .
Chemical Reactions Analysis
Types of Reactions: 4-Methylcinnamamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: 4-Methylcinnamic acid.
Reduction: 4-Methylcinnamylamine.
Substitution: Various substituted cinnamamide derivatives.
Scientific Research Applications
4-Methylcinnamamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It exhibits antimicrobial and antifungal properties, making it useful in biological studies.
Medicine: It has potential therapeutic applications due to its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Methylcinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in fungal cell membranes, disrupting their integrity and leading to cell death . In cancer cells, it may inhibit specific enzymes or signaling pathways, leading to reduced cell proliferation and increased apoptosis .
Comparison with Similar Compounds
4-Methylcinnamamide can be compared with other cinnamamide derivatives, such as:
Cinnamamide: The parent compound with similar structural features but without the methyl group.
4-Chlorocinnamamide: A derivative with a chlorine substituent instead of a methyl group.
4-Methoxycinnamamide: A derivative with a methoxy group instead of a methyl group.
Uniqueness: this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group can enhance its lipophilicity and potentially improve its interaction with biological membranes .
Properties
IUPAC Name |
(E)-3-(4-methylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3,(H2,11,12)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFIMWWDJRWMHJ-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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